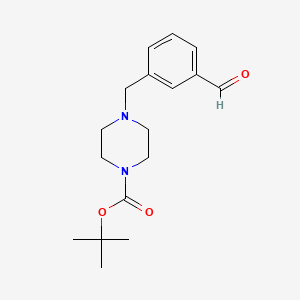

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine to facilitate the protection step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The formyl group in tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperazine structure is prevalent in many drugs targeting central nervous system disorders, including anxiolytics and antidepressants. The compound's ability to modulate neurotransmitter activity makes it valuable in drug development.

Key Pharmacological Activities :

- Anxiolytic Effects : Preliminary studies indicate that the compound exhibits potential anxiolytic properties, showing promise in reducing anxiety symptoms in preclinical models.

- Antidepressant Activity : Research suggests that it may enhance mood regulation through interactions with serotonin receptors.

- Neuroprotective Properties : There are indications that it could protect against neurodegenerative processes by modulating receptor activity and reducing oxidative stress.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it suitable for developing new therapeutic agents.

Common Reactions :

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution Reactions : Nucleophilic substitutions can occur at the piperazine ring.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Study on Receptor Binding

A study published in PubMed explored the binding affinity of this compound at human serotonin receptors, demonstrating that structural modifications can significantly affect receptor interaction and biological activity.

Behavioral Assessments

In animal models, the compound demonstrated significant anxiolytic effects in the elevated plus maze test, indicating its potential for treating anxiety disorders.

Neuropharmacological Evaluation

Recent investigations highlighted the compound's ability to penetrate the blood-brain barrier effectively, suggesting its suitability for central nervous system applications.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to enhance the binding affinity of the compound to its targets, thereby modulating their activity . The formyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate

- 1-Boc-piperazine

Uniqueness: Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-formylbenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the formyl group influences the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry research .

Activité Biologique

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the piperazine ring and the formylbenzyl group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.39 g/mol

- CAS Number : 844891-09-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known to enhance binding affinity to various receptors, including:

- Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.

- Dopamine Receptors : Interaction with dopamine receptors may affect neuropsychiatric conditions.

The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antidepressant Effects

In a controlled animal study, this compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test. Results indicated that it significantly reduced immobility time compared to control groups, suggesting a potential mechanism similar to that of traditional antidepressants.

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its ability to inhibit key enzymes involved in neurotransmitter metabolism. This inhibition could contribute to enhanced neurotransmitter availability, supporting its use in treating mood disorders.

Propriétés

IUPAC Name |

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZZJRCKPEHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383742 | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-08-5 | |

| Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.